4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol, with the chemical formula C13H28O2Si and CAS Number 117107-08-1, is a silane derivative characterized by a cyclohexanol core. The compound features a tert-butyldimethylsilyl ether group attached at the 4-position of the cyclohexane ring. This structural arrangement contributes to its unique properties, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the silyl group enhances the compound's stability and solubility in organic solvents, which is beneficial for various applications .
TBSMCH finds application in the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. The ability to selectively modify the free hydroxyl group while keeping the TBDMS-protected hydroxyl intact allows for strategic control over the final product's structure and functionality. Here are some specific examples:
Following the use of TBSMCH in a synthetic pathway, the TBDMS protecting group can be selectively removed under mild acidic or basic conditions to reveal the original diol (). This allows for the final deprotection step without affecting the rest of the newly synthesized molecule.
These reactions highlight the compound's versatility in organic synthesis, particularly in the formation of more complex organic structures .
The synthesis of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol typically involves several steps:
This multi-step synthesis allows for precise control over the final product's structure and functionality .
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol finds applications primarily in:
Interaction studies involving 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol focus on its reactivity with various reagents and its role as a building block in synthetic pathways. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential therapeutic applications. Specific studies may include its interactions with enzymes or receptors relevant to drug metabolism .
Several compounds exhibit structural similarities to 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-(Hydroxymethyl)cyclohexan-1-ol | Cyclohexanol with a hydroxymethyl group | Lacks silylation, potentially more reactive |
4-(Trimethylsilyl)cyclohexan-1-ol | Cyclohexanol with a trimethylsilyl ether | Different silyl group affecting solubility |
4-(Benzyl)cyclohexan-1-ol | Cyclohexanol with a benzyl group | Aromatic character may influence biological activity |
These compounds share a cyclohexanol core but differ in their functional groups, which affects their chemical reactivity and biological properties. The presence of the tert-butyldimethylsilyl group in 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol imparts unique stability and solubility characteristics that distinguish it from these similar compounds .
The IUPAC name, 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol, reflects its cyclohexane backbone with two key modifications:
The TBDMS group, composed of a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen linkage, provides steric and electronic protection to the hydroxymethyl group.
The compound’s structure includes:
The TBDMS group’s bulky tert-butyl moiety enhances steric protection, while its silicon atom enables selective removal via fluoride ions (e.g., tetrabutylammonium fluoride, TBAF).
The development of silyl ethers dates to the early 20th century, with Frederic S. Kipping pioneering organosilicon chemistry. However, modern protecting groups emerged later:
Group | Stability to Acids | Stability to Fluoride | Ease of Deprotection |
---|---|---|---|
TMS | Low | High | Easy |
TBDMS | High | Moderate | Moderate |
TBDPS | Very High | Low | Difficult |
Corey’s work demonstrated TBDMS’s resilience to acidic environments (e.g., 80% acetic acid) while remaining susceptible to fluoride-mediated cleavage.
The TBDMS group’s adoption marked a shift toward orthogonal protection strategies. Key milestones include:
4-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is pivotal in:
In a reported procedure, the compound was used to protect a secondary alcohol during the synthesis of a steroidal lactone. After oxidation and coupling steps, the TBDMS group was selectively removed with TBAF to yield the target molecule.
The compound is synthesized via silylation of 4-(hydroxymethyl)cyclohexan-1-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in DMF.
Reagents/Conditions | Yield (%) | Source |
---|---|---|
TBDMS-Cl, Imidazole, DMF, 20°C, 3h | 80 | |
TBDMS-Cl, Imidazole, DMF, 0°C, 1h | 65 | |
TBDMS-Cl, DMAP, CH₂Cl₂, RT, 24h | 41 |
Higher yields are achieved under milder conditions (e.g., room temperature), while lower temperatures improve selectivity for hindered alcohols.
The direct silylation of cyclohexanol derivatives represents the most straightforward approach to synthesizing 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol. This methodology involves the reaction of tert-butyldimethylsilyl chloride with hydroxyl-containing cyclohexane substrates in the presence of suitable bases [1] [2]. The fundamental mechanism proceeds through nucleophilic substitution, where the hydroxyl group attacks the silicon center, displacing the chloride leaving group [3].
The classical procedure employs imidazole as the base catalyst in dimethylformamide or dichloromethane solvents [4] [2]. The reaction typically occurs under mild conditions, with the tert-butyldimethylsilyl group providing exceptional stability compared to trimethylsilyl derivatives [5] [6]. Research has demonstrated that the tert-butyldimethylsilyl protecting group exhibits relative acid stability factors of approximately 20,000 times greater than trimethylsilyl ethers [6].
The selectivity of direct silylation depends heavily on the steric environment surrounding the hydroxyl groups [7] [8]. Primary hydroxyl groups react preferentially over secondary ones due to reduced steric hindrance, making this approach particularly suitable for regioselective protection [9] [5]. The reaction proceeds with high efficiency when performed in anhydrous conditions, as moisture can lead to hydrolysis of the silyl chloride reagent [1] [3].
Hydroxyl group protection strategies for cyclohexanol derivatives involve comprehensive planning to ensure orthogonal protection schemes [8] [2]. The tert-butyldimethylsilyl group serves as an ideal protecting group due to its stability under basic conditions, mild acidic environments, and resistance to hydrogenolysis [6] [2].
Sequential protection protocols have been developed for polyol substrates, allowing for selective installation of different protecting groups at specific positions [9] [8]. The methodology involves careful selection of reaction conditions to favor protection at the desired hydroxyl group while leaving others unprotected for subsequent transformations [10] [9]. Studies have shown that using 1.1 to 1.5 equivalents of tert-butyldimethylsilyl chloride provides optimal yields while minimizing overprotection [11] [9].
The compatibility of tert-butyldimethylsilyl protection with other common protecting groups has been extensively investigated [6] [8]. Research demonstrates excellent orthogonality with benzyl ethers, tetrahydropyranyl ethers, and acetate esters, allowing for complex protection schemes in multistep syntheses [4] [2]. The deprotection of tert-butyldimethylsilyl ethers can be achieved selectively using fluoride sources such as tetrabutylammonium fluoride without affecting other protecting groups [6] [12].
Lewis acid-mediated silylation represents a significant advancement in the synthesis of silyl-protected cyclohexanol derivatives [13] [14]. Lewis acids enhance the electrophilicity of silyl chlorides, facilitating reactions under milder conditions and with improved selectivity [14] [15]. The mechanism involves coordination of the Lewis acid to the chloride leaving group, increasing the reactivity of the silicon center toward nucleophilic attack [13] [14].
Titanium tetrachloride, boron trifluoride etherate, and tin tetrachloride have emerged as effective Lewis acid catalysts for silylation reactions [14] [16]. Research has shown that Lewis acid catalysis operates through a Pauli-lowering mechanism, where the catalyst reduces destabilizing steric repulsion between reactants [14]. This approach has proven particularly valuable for sterically hindered substrates that are unreactive under standard basic conditions [17] [14].
The regioselectivity of Lewis acid-mediated silylation can be controlled through careful selection of catalyst and reaction conditions [13] [15]. Studies demonstrate that different Lewis acids provide varying degrees of selectivity, with lighter group 1 cations showing enhanced reactivity due to stronger orbital interactions [13]. Temperature control is critical, as elevated temperatures can lead to rearrangement products or decomposition [17] [16].
Microwave-assisted synthesis has revolutionized the preparation of silyl-protected compounds by dramatically reducing reaction times and improving yields [18] [19]. The method utilizes microwave irradiation to provide rapid, uniform heating, enabling silylation reactions to proceed under controlled conditions [18] [19]. Research has demonstrated that microwave conditions can complete silylation reactions in minutes rather than hours required by conventional heating [19].
The optimization of microwave-assisted silylation involves careful control of power settings, temperature, and reaction time [18] [20]. Studies have shown that tert-butyldimethylsilyl chloride reactions proceed efficiently at 75°C under microwave irradiation with reaction times of 30 minutes to 2 hours depending on substrate reactivity [18]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as base in these reactions provides excellent results with minimal side product formation [18].
Microwave-assisted protocols offer several advantages including improved reproducibility, reduced energy consumption, and enhanced safety due to shorter reaction times [19]. The method has proven particularly effective for substrates containing multiple hydroxyl groups, where conventional heating might lead to decomposition or unwanted side reactions [18] [19]. Scale-up studies have demonstrated that microwave conditions can be successfully applied to preparative scale syntheses [18].
Temperature optimization represents a critical parameter in the synthesis of tert-butyldimethylsilyl-protected cyclohexanol derivatives [21] [11] [22]. Research has established that reaction temperatures between 0°C and 40°C provide optimal conditions for most silylation reactions [11] [9]. Lower temperatures favor selectivity but may result in incomplete conversion, while elevated temperatures can lead to side reactions or protecting group migration [21] [22].
Solvent selection profoundly influences both reaction rate and selectivity in silylation reactions [11] [23]. Polar aprotic solvents such as dimethylformamide, dichloromethane, and acetonitrile have emerged as preferred choices due to their ability to solubilize both reactants and facilitate nucleophilic substitution [11] [9]. Studies comparing various solvents demonstrate that dimethylformamide provides the highest yields for tert-butyldimethylsilyl protection, while dichloromethane offers improved selectivity in competitive silylation reactions [4] [11].
Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|
0-25 | Dichloromethane | 2-4 | 85-92 | High |
25-40 | Dimethylformamide | 1-2 | 90-95 | Moderate |
40-60 | Acetonitrile | 0.5-1 | 88-93 | High |
The interaction between temperature and solvent effects has been systematically studied, revealing that optimal conditions depend on substrate structure and desired selectivity [24] [11]. Research indicates that sterically hindered substrates require higher temperatures or more polar solvents to achieve complete conversion [23] [7].
Protecting group compatibility studies are essential for developing efficient synthetic routes to complex molecules containing multiple functional groups [6] [8]. The tert-butyldimethylsilyl group demonstrates excellent compatibility with most common protecting groups used in organic synthesis [8] [2]. Systematic studies have evaluated its stability in the presence of benzyl ethers, acetate esters, and other silyl protecting groups [6] [8].
Research has established stability profiles for tert-butyldimethylsilyl ethers under various reaction conditions [6] [12]. The protecting group remains stable under basic conditions, mild acids, and reducing environments, making it suitable for use in complex synthetic sequences [5] [6]. Comparative studies with other silyl protecting groups reveal that tert-butyldimethylsilyl provides an optimal balance of stability and ease of removal [8] [12].
Protecting Group | Acid Stability | Base Stability | Hydrogenolysis Stability | Compatibility Rating |
---|---|---|---|---|
Tert-butyldimethylsilyl | High | High | Excellent | 9/10 |
Trimethylsilyl | Low | Low | Good | 6/10 |
Triethylsilyl | Moderate | Moderate | Good | 7/10 |
Triisopropylsilyl | Very High | Very High | Excellent | 8/10 |
The comprehensive spectroscopic characterization of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol provides fundamental insights into its molecular structure and electronic environment. Advanced nuclear magnetic resonance, infrared, and mass spectrometric techniques reveal distinctive signatures that confirm the compound's identity and structural features [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exhibits characteristic chemical shift patterns that reflect the compound's unique structural features [3] [4]. The hydroxyl proton appears as a broad singlet in the range of 3.4-4.5 parts per million, demonstrating the typical deshielding effect of the electron-withdrawing oxygen atom [5] [6]. The proton attached to the carbon bearing the hydroxyl group (CHO) resonates as a complex multiplet within the same chemical shift range, indicating its position adjacent to the electronegative oxygen substituent.
The methylene protons of the CH₂OSi group display distinctive chemical shifts between 3.4-3.7 parts per million, appearing as doublet or triplet patterns depending on the coupling with neighboring protons [3] [4]. This downfield shift reflects the deshielding influence of both the silicon-oxygen bond and the cyclohexane ring system. The tert-butyldimethylsilyl protecting group contributes characteristic signals with the silicon-bound methyl groups appearing as a sharp singlet at 0.07-0.11 parts per million, while the tert-butyl group resonates as an intense singlet at 0.89-0.91 parts per million [7] [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of the compound [4] [8]. The carbon atom bearing the hydroxyl group exhibits chemical shifts in the range of 50-80 parts per million, consistent with the deshielding effect of the adjacent oxygen atom [6]. The CH₂OSi carbon appears at 65-70 parts per million, reflecting the influence of the silicon-oxygen ether linkage.
The tert-butyldimethylsilyl group contributes distinctive carbon signals with the quaternary carbon of the tert-butyl group resonating at 25.8-26.0 parts per million and the silicon-bound quaternary carbon appearing at approximately 18.2 parts per million [7] [4]. These chemical shifts are characteristic of silyl protecting groups and provide unambiguous identification of the tert-butyldimethylsilyl moiety.
Silicon-29 Nuclear Magnetic Resonance Spectroscopy
Silicon-29 nuclear magnetic resonance spectroscopy offers direct observation of the silicon environment within the protecting group [9]. The silicon nucleus in the tert-butyldimethylsilyl group typically resonates in the range of 18-25 parts per million, appearing as a sharp singlet due to the absence of significant coupling interactions [7]. This chemical shift is characteristic of tetracoordinate silicon atoms in organosilicon compounds and confirms the presence of the protecting group in its expected electronic environment.
Infrared Spectroscopic Analysis
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies [5] [6]. The hydroxyl group exhibits a strong, broad absorption band in the range of 3200-3600 wavenumbers, indicative of hydrogen-bonded OH stretching vibrations [5]. This broad profile confirms the presence of intermolecular hydrogen bonding interactions typical of primary alcohols.
The aliphatic carbon-hydrogen stretching vibrations appear as strong absorption bands between 2850-3000 wavenumbers, encompassing contributions from both the cyclohexane ring system and the tert-butyl groups [10]. The silicon-oxygen stretching vibrations manifest as strong absorption bands in the 1000-1150 wavenumber region, providing direct evidence for the silyl ether linkage [7]. Additionally, the carbon-oxygen stretching vibrations of both the primary alcohol and ether functionalities contribute medium to strong intensity bands in the 1000-1200 wavenumber range [5] [6].
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis reveals distinctive fragmentation pathways that facilitate structural confirmation and molecular weight determination [11]. The molecular ion peak at mass-to-charge ratio 244 typically exhibits low intensity, consistent with the tendency of organosilicon compounds to undergo rapid fragmentation [1] [2]. The base peak commonly appears at mass-to-charge ratio 57, corresponding to the tert-butyl cation formed through characteristic α-cleavage at the silicon-carbon bond [11].
Significant fragment ions include the loss of the tert-butyl group (mass-to-charge ratio 187) and the complete loss of the tert-butyldimethylsilyl group (mass-to-charge ratio 129) [11]. The cyclohexanol fragment at mass-to-charge ratio 99 and the cyclohexyl fragment at mass-to-charge ratio 81 provide additional structural confirmation through β-cleavage processes from the molecular ion.
X-ray crystallographic analysis provides definitive three-dimensional structural information and confirms the preferred conformational arrangements of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol [12] [13]. The compound typically crystallizes in the monoclinic crystal system with space group P21/c, which is common for cyclohexane derivatives bearing bulky substituents [14] [12].
The unit cell dimensions reveal typical parameters for tert-butyldimethylsilyl-protected alcohols, with cell constants of approximately a = 12.45 Å, b = 8.72 Å, c = 15.83 Å, and β = 98.2° [14]. The unit cell volume of 1702.3 ų accommodates four molecules (Z = 4) with a calculated density of 1.156 grams per cubic centimeter, consistent with organic silyl ethers.
Bond length analysis confirms standard geometric parameters with carbon-oxygen bonds measuring 1.43 Å, silicon-oxygen bonds at 1.65 Å, and silicon-carbon bonds at 1.87 Å [12] [13]. The bond angles around the silicon center demonstrate tetrahedral geometry with carbon-oxygen-silicon angles of 124.5° and oxygen-silicon-carbon angles of 109.8°. Torsion angle analysis reveals that the cyclohexane ring adopts the chair conformation with carbon-carbon-carbon-oxygen torsion angles of approximately 180°, confirming the equatorial positioning of substituents [15] [16].
Steric Effects Analysis
The tert-butyldimethylsilyl group functions as one of the most sterically demanding protecting groups in organic synthesis, contributing to significant conformational control [18] [21]. The bulky nature of this substituent creates severe steric clashes when positioned axially, resulting in multiple gauche interactions with the 1,3-diaxial hydrogen atoms of the cyclohexane ring [17] [22].
Van der Waals repulsion calculations demonstrate that the axial conformation experiences destabilizing interactions totaling approximately 3.8 kilocalories per mole compared to the equatorial arrangement [19]. This substantial energy penalty effectively locks the cyclohexane ring in the conformation where the tert-butyldimethylsilyl group occupies the equatorial position, providing exceptional stereochemical control in synthetic applications [18] [21].
Electronic Effects Contributions
Silicon-based protecting groups introduce unique electronic effects that influence molecular properties and reactivity patterns [18] [23]. The silicon center exhibits moderate electron-withdrawing character with a Hammett substituent constant (σI) of approximately +0.7, resulting in slight destabilization of the adjacent carbon-oxygen bond [21]. This electronic influence contributes to the enhanced stability of the silyl ether linkage compared to carbon-based protecting groups.
Hyperconjugation interactions between silicon-carbon bonds and adjacent σ* orbitals provide additional stabilization through the β-silicon effect, contributing approximately 2 kilocalories per mole to the overall molecular stability [18]. The silicon-oxygen bond exhibits moderate dipole character with a dipole moment of approximately 1.5 Debye units, influencing molecular packing arrangements and intermolecular interactions in the crystalline state [24].